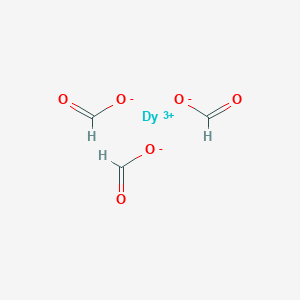

Dysprosium triformate

Description

Historical Context of Lanthanide Carboxylate Chemistry in Materials Science

The field of lanthanide coordination chemistry has a rich history, with a notable acceleration in research over the past few decades. mdpi.com Initially, the unique electronic and magnetic properties of lanthanide ions were the primary drivers of investigation. The coordination of lanthanides with organic ligands, particularly carboxylates, has been a fruitful area of study. Carboxylate ligands are versatile, capable of binding to metal ions in various modes, which allows for the construction of diverse and complex structures, from simple salts to intricate coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov

The development of MOFs, which are crystalline porous materials formed by the self-assembly of metal ions and organic linkers, marked a significant turning point in materials science. nanochemres.orgmdpi.com Lanthanide ions, with their high coordination numbers and flexible coordination geometries, have proven to be excellent candidates for constructing these frameworks. nih.gov The use of simple carboxylates like formate (B1220265) has been instrumental in creating robust and functional lanthanide-based MOFs. researchgate.net These materials have garnered significant attention for their potential applications in areas such as gas storage, catalysis, and luminescence. researchgate.netresearchgate.net The study of lanthanide carboxylate chemistry, therefore, provides the foundational knowledge for the design and synthesis of new functional materials like those based on dysprosium triformate.

Significance of Dysprosium(III) in Contemporary Chemical Research

Dysprosium (Dy), a rare-earth element, was first identified in 1886 by Paul Émile Lecoq de Boisbaudran. wikipedia.org The trivalent dysprosium ion (Dy³⁺) is of particular interest to researchers due to its remarkable magnetic and luminescent properties. rsc.org Dy³⁺ possesses a high magnetic moment and significant magnetic anisotropy, making it a key component in the development of high-performance magnets and a focal point in the research of single-molecule magnets (SMMs). wikipedia.orgrsc.org SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that could be harnessed for high-density data storage and quantum computing. researchgate.netresearchgate.netchinesechemsoc.org

In addition to its magnetic characteristics, the Dy³⁺ ion is also the third most luminescent lanthanide(III) ion. acs.org It exhibits characteristic sharp emission bands in the visible spectrum, particularly in the blue and yellow regions, which arise from 4f-4f electronic transitions. researchgate.netresearchgate.net This makes dysprosium-containing compounds promising candidates for applications in lighting devices, sensors, and optical imaging. nanorh.commdpi.com The unique combination of magnetic and luminescent properties in a single ion makes Dy³⁺ a versatile tool in the design of multifunctional materials. researchgate.net

Table 1: Selected Properties of the Dysprosium(III) Ion

| Property | Value/Description |

| Ground State Electron Configuration | [Xe] 4f⁹ |

| Common Oxidation State | +3 |

| Molar Magnetic Susceptibility | +103,500 × 10⁻⁶ cm³/mol |

| Key Luminescence Transitions | ⁴F₉/₂ → ⁶H₁₅/₂ (~480 nm, blue), ⁴F₉/₂ → ⁶H₁₃/₂ (~575 nm, yellow) |

| Ionic Radius (for coordination number 8) | 1.052 Å |

Data sourced from multiple scientific references. nih.govwikipedia.orgresearchgate.netrsc.orgdoi.org

Research Objectives for this compound and Related Systems

Research into this compound is primarily focused on its incorporation into metal-organic frameworks and other coordination polymers. The overarching goal is to harness the intrinsic properties of the Dy³⁺ ion within a structured, crystalline material. Key research objectives include:

Synthesis and Structural Characterization: A primary objective is the synthesis of novel dysprosium formate-based MOFs and the detailed characterization of their crystal structures. rsc.orgscispace.com Researchers explore how different synthetic conditions and the inclusion of other molecules can influence the final structure and dimensionality of the framework. For instance, studies have reported the synthesis and crystal structures of compounds like [(CH₃)₂NH₂][Dy(HCOO)₄] and [N₂H₅][Dy(HCOO)₄], which crystallize in polar space groups. rsc.orgresearchgate.net

Investigation of Magnetic Properties: A significant area of research is the study of the magnetic behavior of these materials, particularly their potential as single-molecule magnets. rsc.org Researchers aim to understand how the coordination environment around the Dy³⁺ ion, as dictated by the formate ligands, affects the magnetic anisotropy and the dynamics of magnetic relaxation. rsc.orgacs.orgrsc.org The goal is to design materials with higher energy barriers to magnetization reversal, which is crucial for practical applications. chinesechemsoc.org

Exploration of Luminescent Properties: Another major focus is the investigation of the photoluminescent properties of dysprosium formate systems. mdpi.com Research aims to understand the mechanisms of energy transfer and to optimize the luminescence quantum yield and lifetime. acs.org For example, studies have measured the radiative decay times in dysprosium formate frameworks, finding them to be significantly long compared to those in purely inorganic compounds. researchgate.net The development of efficient luminescent materials is a key objective for applications in lighting and sensing. nanorh.com

Catalytic Applications: The porous nature and the presence of Lewis acidic Dy³⁺ centers in dysprosium formate MOFs make them potential candidates for heterogeneous catalysis. nanochemres.orgnanochemres.org Research is exploring their catalytic activity in various organic reactions, such as the cycloaddition of CO₂ and oxidation reactions. nanochemres.orgacs.org The development of stable and reusable catalysts is a significant goal in sustainable chemistry.

Table 2: Research Findings on Dysprosium Formate-Based MOFs

| Compound/System | Key Research Finding |

| [(CH₃)₂NH₂][Dy(HCOO)₄] | Exhibits polar properties and a radiative decay time of 57 µs. researchgate.net |

| [N₂H₅][Dy(HCOO)₄] | Shows a long radiative decay time of 96 µs. researchgate.net |

| Dy-MOF (unspecified formate-containing) | Acts as a heterogeneous Lewis acid catalyst for sulfide (B99878) oxidation. nanochemres.orgnanochemres.org |

| [Dy₂(H₂BDTP)₂]ₙ | Efficiently catalyzes the cycloaddition of CO₂ with epoxides under mild conditions. acs.org |

| [Dy(Hm-dobdc)(H₂O)₂]·H₂O | Exhibits field-induced single-molecule magnet behavior. frontiersin.org |

This table presents a selection of findings from recent research articles.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16920-26-6 |

|---|---|

Molecular Formula |

C3H3DyO6 |

Molecular Weight |

297.55 g/mol |

IUPAC Name |

dysprosium(3+);triformate |

InChI |

InChI=1S/3CH2O2.Dy/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

QDIPLINOCRBMFR-UHFFFAOYSA-K |

SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3] |

Synonyms |

DYSPROSIUM FORMATE |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth of Dysprosium Formate Compounds

Solvothermal Synthesis Approaches for Dysprosium Formate (B1220265) Frameworks

Solvothermal synthesis stands out as a prevalent and effective method for creating crystalline lanthanide formates, including those of dysprosium. sci-hub.se This technique involves a chemical reaction in a closed system, typically a Teflon-lined autoclave, where solvents are brought to temperatures above their boiling points, generating high pressure. sci-hub.sesigmaaldrich.com These supercritical conditions can facilitate reactions that might not otherwise occur, such as the in-situ generation of ligands. sci-hub.se

A common and facile route to dysprosium formate frameworks involves the use of N,N-dimethylformamide (DMF) as the solvent. tandfonline.com Under solvothermal conditions (high temperature and pressure), DMF undergoes hydrolysis, generating formate anions (HCOO⁻) in the reaction mixture. sci-hub.setandfonline.com These in-situ generated formate ligands then self-assemble with dysprosium(III) ions, leading to the formation of crystalline coordination polymers. sci-hub.setandfonline.com This method is advantageous as it circumvents the need to directly use formic acid, with the hydrolysis of DMF providing a controlled release of the formate ligand. sci-hub.se For instance, isostructural lanthanide-formates with the formula C₃H₃LnO₆ (where Ln can be Dy) have been synthesized through this in-situ generation of formate from DMF hydrolysis within a four-hour reaction time. sci-hub.se

The choice of precursors is also a key aspect. While sometimes a simple dysprosium salt is used, other approaches have employed more complex starting materials. However, the robust nature of the dysprosium-formate linkage can sometimes override the intended reaction pathway. In one study, while terephthalic acid was introduced as the primary ligand, analysis revealed that formate ions, generated from DMF hydrolysis, were the ones that coordinated with the dysprosium ions. sci-hub.se

Hydrothermal Synthesis Variants

Hydrothermal synthesis is a specific variant of the solvothermal method where water is the solvent. sigmaaldrich.com This technique is widely used for the synthesis of dysprosium coordination polymers due to water's excellent solvent properties and the ability to facilitate unique chemical transformations under elevated temperature and pressure. rsc.orgfrontiersin.org

The reaction conditions, such as temperature and the nature of the lanthanide ion, can determine the final structure type. Studies on the reaction of rare earth nitrates with formamide (B127407) under mild solvothermal conditions have shown that different structures, such as Ln(HCOO)₃ or [CH(NH₂)₂][Ln(HCOO)₄], can be formed depending on the reaction time, temperature, and the specific lanthanide cation used. researchgate.net

Non-aqueous Solvothermal Systems

Non-aqueous solvothermal systems primarily utilize organic solvents other than water. The most significant example in the context of dysprosium formate synthesis is the use of N,N-dimethylformamide (DMF). As previously mentioned, DMF often serves a dual role as both the solvent and the in-situ source of the formate ligand. sci-hub.setandfonline.com

The mechanism for the hydrolysis of DMF and the subsequent formation of lanthanide-formate complexes involves the generation of formic acid under the high-pressure and high-temperature conditions within the reaction vessel. sci-hub.se This method has been used to synthesize a range of isostructural lanthanide coordination polymers, including a dysprosium-based compound, [Dy(HCOO)₃], which exhibits interesting photoluminescence and photocatalytic properties. sci-hub.setandfonline.com The use of organic solvents can also influence the morphology and crystallinity of the resulting framework. For example, dysprosium-organic frameworks prepared via solvothermal methods can yield well-defined block-shaped particles. nanochemres.org

Single Crystal Growth Techniques for Dysprosium Formate Complexes

The growth of high-quality single crystals is essential for the unambiguous structural determination of dysprosium formate compounds by X-ray diffraction and for the detailed characterization of their physical properties. nih.govunlv.edu Several techniques are employed to achieve this.

Hydrothermal and solvothermal methods themselves often yield microcrystals suitable for single-crystal X-ray diffraction. tandfonline.comresearchgate.net By carefully controlling the reaction parameters—such as temperature, reaction time, and reactant concentrations—the nucleation and growth processes can be managed to produce larger, well-formed crystals.

Another common method is slow evaporation from a solution. In this technique, the dysprosium salt and the formate source (or a ligand that can generate it) are dissolved in an appropriate solvent, which is then allowed to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, inducing crystallization.

The layering technique is a diffusion-based method that can be particularly suitable for obtaining large single crystals, especially when the reactants or the resulting framework are sensitive to high temperatures typical of solvothermal synthesis. nih.gov This involves carefully layering a solution of one reactant on top of a solution of another, often with a buffer layer in between. The slow diffusion of reactants into one another promotes gradual crystal growth at the interface. nih.gov For water-soluble metal complexes, a nano-crystallization screening method, which involves mixing the complex with a variety of anions, can also be used to induce crystallization. uzh.ch

Ligand Design and Coordination Environment Modulation for Dysprosium Formate Systems

The design of ligands and the resulting coordination environment around the dysprosium(III) ion are of paramount importance in lanthanide chemistry. mdpi.comrsc.org The coordination geometry directly influences the crystal field experienced by the Dy³⁺ ion, which in turn governs its magnetic and optical properties. mdpi.com For Dy³⁺, which has a prolate f-electron density, achieving a strong axial ligand field is a key strategy for developing high-performance single-molecule magnets (SMMs). mdpi.com While formate itself is a simple ligand, its coordination modes, in conjunction with other co-ligands or templating agents, can be manipulated to fine-tune the final structure and properties. researchgate.netacs.org

Strategies in ligand design include modifying steric hindrance, tuning the electronic nature of donor atoms, and controlling the bite angle of chelating ligands. researchgate.net For instance, bulky tripodal ligands have been used to enforce a rare six-coordinate, near-perfect octahedral geometry on Dy³⁺ ions. scispace.com While not formate-based, these studies highlight the principle that steric encumbrance is crucial for preventing the high coordination numbers typical for lanthanides. scispace.com

Monocarboxylate Ligands (e.g., Formate) in Dysprosium Coordination

Monocarboxylate ligands, such as formate, are fundamental building blocks in the construction of dysprosium-based coordination polymers. rsc.orgresearchgate.net The formate ion (HCOO⁻) is the simplest carboxylate and offers versatile coordination modes, including monodentate, chelating, and, most importantly, bridging. sci-hub.se Its small size and rigidity allow it to connect Dy³⁺ centers with minimal steric hindrance, facilitating the formation of extended three-dimensional architectures. sci-hub.se

In dysprosium formate, [Dy(HCOO)₃], the Dy³⁺ ion is nine-fold coordinated, adopting a tricapped trigonal prism geometry. researchgate.net The coordination environment is exclusively provided by oxygen atoms from the formate ligands. The study of various dysprosium carboxylates shows that even simple changes in the alkyl chain of the monocarboxylate (e.g., propionate, butyrate) can lead to vastly different structures, shifting from 3D frameworks for formate to discrete dinuclear units for longer-chain carboxylates. researchgate.net This underscores the unique structural role of the compact formate ligand.

Bridging Ligands and Polymerization

The ability of the formate ligand to act as a bridging unit is central to the polymerization of dysprosium formate complexes. researchgate.netacs.org The carboxylate group can bridge metal centers in several ways, most commonly in a syn-syn, syn-anti, or anti-anti configuration. sci-hub.se These bridging modes allow for the connection of individual dysprosium polyhedra into extended structures of varying dimensionality.

For example, in [Dy(HCOO)₃], formate ligands link the nine-coordinate Dy³⁺ polyhedra into a 3D pillared metal-organic framework. researchgate.net In other systems, formate ions can act as linkers between more complex polynuclear units. In one case, dinuclear dysprosium units were linked into one-dimensional chains by bridging formate anions, which significantly altered the magnetic properties of the resulting compound compared to the parent dimer. acs.org The formate ligand can also be a crucial component in building complex 3d-4f cluster-based polymers, where it not only helps construct the initial clusters but also links them into higher-dimensional arrays. researchgate.net The parent terephthalate (B1205515) dianion is another robust bridging ligand used extensively in constructing porous metal-organic frameworks. uoc.gr

The table below summarizes the synthesis conditions for selected dysprosium formate and related compounds.

| Compound Formula | Synthesis Method | Precursors | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| C₃H₃DyO₆ or [Dy(HCOO)₃] | Solvothermal | Dysprosium(III) salt, Terephthalic acid | DMF/H₂O | In-situ generation of formate from DMF hydrolysis; 3D framework. | sci-hub.setandfonline.com |

| [Dy(Hm-dobdc)(H₂O)₂]·H₂O | Hydrothermal | Dy(III) ion, H₄m-dobdc ligand | Water | 2D coordination polymer with an octa-coordinated Dy(III) center. | frontiersin.org |

| [(CH₃)₂NH₂][Dy(HCOO)₄] | Solvothermal | Hydrated rare earth nitrate, Formamide | Formamide | Polar framework templated by dimethylammonium cations. | researchgate.net |

| [DyL(HCOO)(CH₃OH)]n | Solution reaction | [DyLCl(CH₃OH)]₂, Formic acid | Methanol (B129727)/Acetonitrile | Formate anion links dinuclear units into a 1D chain. | acs.org |

Ancillary Ligands and Solvent Adducts in Dysprosium Formate Coordination

Ancillary ligands and solvent molecules play a crucial role in the coordination chemistry of dysprosium compounds, influencing their structure and properties. While dysprosium triformate forms the primary framework, the coordination sphere of the dysprosium ion can be completed by other molecules present in the reaction mixture. These can be neutral donor molecules, such as solvents, or intentionally added secondary ligands.

In one reported synthesis, dinuclear dysprosium units were linked into a one-dimensional chain by formate anions, with the dysprosium ions also coordinated to methanol (CH₃OH) molecules. acs.org The unintentional introduction of coordinating solvents like tetrahydrofuran (B95107) (THF) during synthesis has been shown to lead to the formation of solvent adducts. nih.govacs.org For example, dissolving a dysprosocenium complex in THF can yield a bis-THF adduct. acs.org

The binding of various ancillary ligands to dysprosium centers has been systematically studied. Phosphoryl ligands, for instance, have been examined for their coordination to neodymium and dysprosium complexes. osti.gov The use of strong Lewis bases like N,N-dimethyl-4-aminopyridine (DMAP) has been employed to induce specific chemical transformations and stabilize the resulting complexes. rsc.orgrsc.org The choice of ancillary ligand can significantly impact the resulting complex's geometry and stability. rsc.orgrsc.org In some cases, the ancillary ligand itself can be generated in situ under hydrothermal conditions. acs.org

Table 1: Examples of Ancillary Ligands and Solvent Adducts in Dysprosium Coordination Chemistry

| Ancillary Ligand/Solvent | Role/Observation | Source(s) |

|---|---|---|

| Methanol (CH₃OH) | Acts as a coordinated solvent in a formate-linked dysprosium chain. acs.org | acs.org |

| Tetrahydrofuran (THF) | Can displace weakly coordinated ligands to form stable adducts. nih.govacs.org | nih.govacs.org |

| Halobenzenes | Act as weakly coordinating solvents. acs.org | acs.org |

Control of Morphology and Size in this compound-Derived Materials

The ability to control the morphology (shape) and size of materials derived from this compound precursors is critical for their application. Dysprosium formate is often used as a precursor to produce dysprosium-containing materials, such as dysprosium oxide (Dy₂O₃), through processes like thermal decomposition. The conditions of the initial synthesis and subsequent treatment steps dictate the final characteristics of the material.

Varying the solvent system during synthesis is a key strategy for morphological control. acs.org For example, using different mixtures of water and alcohols or glycols can have a significant effect on the resulting particle size and shape. acs.org Other factors that influence the final product include reaction time, reactant concentration, and the use of surfactants. acs.orggoogle.com Surfactants can be used to control particle growth, with the size of the surfactant molecule influencing the agglomeration and precipitation processes, thereby determining the final particle size. google.com For instance, applying a strong magnetic field during the preparation of the related formate perovskite [(CH₃)₂NH₂][Mn(HCOO)₃] was found to induce slight topological changes in the crystal architecture. mdpi.com

Nanoscale Particle Formation from Dysprosium Formate Precursors

Dysprosium formate compounds are valuable precursors for the synthesis of nanoscale particles, particularly dysprosium oxide (Dy₂O₃) nanoparticles. Hydrothermal synthesis is a common method employed, where the dysprosium precursor is treated under high temperature and pressure. google.com This technique can produce large quantities of nanoparticles with a regular shape and uniform size. google.com For example, this method has been used to create spherical dysprosium oxide nanoparticles. google.com

The thermal decomposition (annealing) of dysprosium-containing coordination polymers or complexes, which can be formed with formate ligands, is another route to obtaining nanomaterials. researchgate.net High-temperature annealing of dysprosium complexes has been used to produce cubic phase Dy₂O₃ nanorods and nanosheets. researchgate.net Research has also shown that highly hydrated amorphous precursors of dysprosium carbonate can consist of spherical nanoparticles with diameters of 10–20 nm. wikipedia.org The selection of the precursor and the method of its decomposition are crucial for controlling the properties of the resulting nanoparticles. escholarship.org

Table 2: Nanoparticle Formation from Dysprosium Precursors

| Precursor Type | Synthesis Method | Resulting Nanoparticle | Particle Size (nm) | Source(s) |

|---|---|---|---|---|

| Dysprosium salt solution | Hydrothermal Synthesis | Spherical Dy₂O₃ | 10 - 40 | google.com |

| Dysprosium(III) complexes | High-Temperature Annealing | Cubic Phase Dy₂O₃ | N/A (nanorods/nanosheets) | researchgate.net |

Structural Elucidation and Crystallographic Analysis of Dysprosium Formate Systems

X-ray Diffraction Studies of Dysprosium Formate (B1220265) Single Crystals

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise three-dimensional structure of crystalline materials. nih.govtandfonline.com It has been instrumental in characterizing various dysprosium formate compounds, revealing key structural details at the atomic level.

Space Group Determination and Unit Cell Parameters

The anhydrous dysprosium triformate, Dy(HCOO)₃, has been synthesized and its structure determined through single-crystal X-ray analysis. scielo.br It is isostructural with other lanthanide formates, such as those of praseodymium and cerium. scielo.br These compounds crystallize in the trigonal space group R3m. bohrium.comacs.org This structure features chains of dysprosium ions aligned along the c-axis, interconnected by formate ions to create a three-dimensional framework with triangular channels. bohrium.com

In addition to the neutral triformate, anionic dysprosium formate complexes have been synthesized and structurally characterized. For instance, the metal-organic framework (MOF) [(CH₃)₂NH₂][Dy(HCOO)₄] crystallizes in the polar orthorhombic space group Pna2₁. ugr.es Another complex, [N₂H₅][Dy(HCOO)₄], also crystallizes in a polar orthorhombic space group, Pca2₁. ugr.es The presence of different template cations, dimethylammonium and hydrazinium (B103819) respectively, influences the resulting crystal symmetry.

A summary of the crystallographic data for these dysprosium formate systems is presented below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| This compound | Dy(HCOO)₃ | Trigonal | R3m | 10.384 | 10.384 | 3.952 | 90 | 90 | 120 |

| Dimethylammonium Dysprosium Tetraformate | [(CH₃)₂NH₂][Dy(HCOO)₄] | Orthorhombic | Pna2₁ | 10.513(2) | 7.697(2) | 12.186(2) | 90 | 90 | 90 |

| Hydrazinium Dysprosium Tetraformate | [N₂H₅][Dy(HCOO)₄] | Orthorhombic | Pca2₁ | 18.3618(1) | 6.6117(1) | 7.6222(1) | 90 | 90 | 90 |

Data for Dy(HCOO)₃ sourced from isostructural compounds in the Crystallography Open Database. acs.org Data for the anionic complexes sourced from Mączka et al. (2014). ugr.es

Coordination Geometry Analysis of Dysprosium(III) Centers

The coordination environment of the dysprosium(III) ion is a critical factor influencing the properties of these materials. In anhydrous this compound, Dy(HCOO)₃, the Dy³⁺ ion is nine-coordinate. bohrium.comacs.org The coordination sphere is composed exclusively of oxygen atoms from the formate ligands, forming a DyO₉ polyhedron. mdpi.com

In more complex dysprosium formate systems, the coordination can vary. For example, in the one-dimensional polymer [DyL(HCOO)(CH₃OH)]n (where H₂L is N′-(2-hydroxybenzylidene)picolinohydrazide), the formate anions act as linkers, stringing dinuclear dysprosium units into chains. nih.gov In this structure, the Dy³⁺ ions are situated in an eight-coordinate, hula-hoop-like geometry. nih.gov Other dysprosium coordination polymers have also been reported to feature eight-coordinate Dy³⁺ centers, often with a twisted square antiprism geometry. scielo.brrsc.org The Dy-O bond lengths in such eight-coordinate complexes typically range from approximately 2.28 Å to 2.50 Å. rsc.org In some cases, nine-coordinate Dy³⁺ centers adopt a distorted spherical tricapped trigonal geometry. sci-hub.se

Intermolecular Interactions and Supramolecular Assembly in Dysprosium Formate Frameworks

This demonstrates the principle of supramolecular assembly, where weaker interactions direct the organization of molecular components into a well-defined, extended structure. researchgate.net In many dysprosium coordination polymers, extensive hydrogen bonding networks involving coordinated water molecules, lattice water molecules, and organic ligands are crucial in linking lower-dimensional motifs (like 1D chains or 2D layers) into a final 3D architecture. scielo.brrsc.org

Neutron Diffraction Analysis of Dysprosium Formate Structures

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly useful for locating light atoms like hydrogen and for studying magnetic ordering. ugr.es While neutron diffraction studies have been performed on elemental dysprosium to explore its magnetic phase diagram, there is a lack of reported neutron diffraction data specifically for this compound or its related complexes in the reviewed literature. Such studies would be invaluable for precisely determining the orientation of formate hydrogen atoms and for detailed investigations of the magnetic structures that may arise at low temperatures due to the presence of the paramagnetic Dy³⁺ ions.

Crystal Engineering Principles in the Design of Dysprosium Formate Materials

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In dysprosium formate materials, a key strategy is the use of template molecules or co-ligands to direct the formation of specific network topologies.

The synthesis of the anionic frameworks [(CH₃)₂NH₂][Dy(HCOO)₄] and [N₂H₅][Dy(HCOO)₄] exemplifies this principle. ugr.es Here, the choice of the ammonium (B1175870) cation template dictates the final symmetry and polarity of the crystal. This approach allows for the tuning of material properties by modifying the non-coordinating components, which in turn influence the packing and hydrogen-bonding network of the entire structure. The use of co-ligands can also break the dense packing of simple formates, leading to frameworks with different dimensionalities and properties. nih.gov

Hydrogen Bonding Networks in Dysprosium Formate Frameworks

Hydrogen bonds are a dominant directional force in the crystal engineering of dysprosium formate materials. sci-hub.se In the perovskite-like frameworks of [(CH₃)₂NH₂][M(HCOO)₃] (where M is a divalent metal), the ordering of the dimethylammonium cations and the hydrogen bonds they form with the formate framework are critical to the material's properties. ugr.es

In the case of [(CH₃)₂NH₂][Dy(HCOO)₄], the N-H···O hydrogen bonds between the dimethylammonium cation and the oxygen atoms of the formate ligands are responsible for anchoring the cation within the framework's cavities and inducing the polar structure. ugr.es Similarly, in other complex dysprosium coordination polymers, hydrogen bonds involving coordinated and lattice water molecules can create robust networks that stabilize the crystal structure and can even provide pathways for properties like proton conduction. scielo.brrsc.org For instance, water molecules can form cyclic tetramers through hydrogen bonding, which then link adjacent layers of the coordination polymer into a 3D framework. scielo.br

π-π Stacking and Donor-Acceptor Interactions in Extended Structures

In the context of simple this compound, Dy(HCOO)₃, classical π-π stacking interactions are not a feature of its crystal structure. This is because the formate ligand (HCOO⁻) is aliphatic and lacks the aromatic π-system necessary for such interactions to occur. π-π stacking typically involves the face-to-face or offset arrangement of aromatic rings, a phenomenon crucial in the solid-state assembly of many organic and metal-organic structures. rsc.orgresearchgate.net

However, in more complex, extended structures where dysprosium and formate ions co-exist with other aromatic ligands, π-π stacking can play a significant role in the supramolecular assembly. Research on dysprosium complexes incorporating ligands with aromatic moieties, such as phenanthroline or anthracene (B1667546), demonstrates that the co-planar arrangement and crystal packing can be driven by a combination of π-π and donor-acceptor interactions. frontiersin.orgnih.gov For instance, in certain dysprosium-anthracene complexes, face-to-face π-π interactions between the anthracene groups of adjacent molecules are observed, with plane-to-plane distances measured at approximately 3.5 Å. nih.gov These interactions, alongside other forces like hydrogen bonding, stabilize the crystal lattice. nih.govbeilstein-journals.org

The structure of anhydrous this compound, Dy(HCOO)₃, consists of nine-coordinate Dy³⁺ ions. These ions are situated in a tricapped trigonal prismatic geometry, linked by the formate ligands to form a three-dimensional framework. researchgate.net The Dy-O bond lengths in such structures typically range from approximately 2.28 Å to 2.50 Å, consistent with values reported for other dysprosium compounds with oxygen donor ligands. frontiersin.org The strength and geometry of these Dy-O coordinate bonds are the primary determinants of the compound's structural integrity. This donor-acceptor model is central to understanding the bonding in a vast array of coordination compounds. researchgate.netnih.gov

Temperature-Dependent Crystal Structure Transitions in Dysprosium Formate Analogues

The crystal structures of dysprosium formate analogues and other dysprosium coordination polymers can exhibit significant changes in response to temperature variations. These changes often manifest as phase transitions, involving alterations in crystal symmetry, space group, and lattice parameters. Such transitions are typically driven by subtle shifts in atomic positions, changes in the dynamics of molecular components, or the onset of ordering in previously disordered parts of the structure.

A notable example is found in a chiral, perovskite-like dysprosium-based complex, which demonstrates a reversible symmetry transformation upon cooling and heating. chinesechemsoc.org At 300 K, one enantiomer of the complex crystallizes in the P3₂21 space group. Upon cooling to 80 K, it undergoes a phase transition to the P3₂ space group. This structural change is accompanied by a transition from a paraelectric to a ferroelectric state and is linked to the ordering of diethylammonium (B1227033) cations within the crystal lattice. chinesechemsoc.org

Similarly, a dysprosium-anthracene complex shows a thermo-responsive phase transition between 300 K and 193 K. nih.gov

At 300 K, the compound crystallizes in the monoclinic space group P2₁/c.

Upon cooling to 193 K, it transitions to the triclinic space group P1̅.

This phase transition is associated with the ordering of 4-hydroxypyridine (B47283) ligands and results in significant changes to the coordination geometry around the Dy³⁺ ion and the nature of the π-π stacking interactions between anthracene groups. nih.gov

Another study on a hexagonal-bipyramidal dysprosium(III) single-molecule magnet monitored its structural changes upon cooling from 273 K down to 30 K. acs.org While no abrupt phase transition was observed, a significant and continuous structural evolution occurred. The study revealed a distinct bending of the axial Cl–Dy–O angle upon cooling, particularly between 273 K and 100 K. This was accompanied by a slight lengthening of the axial Dy–O and Dy–Cl bonds and a shortening of the equatorial Dy–O bonds. acs.org These gradual structural modifications were shown to have a direct impact on the magnetic properties of the complex.

The thermal expansion behavior of lanthanide formate analogues can also be anisotropic. A europium formate oxalate (B1200264) framework, [Eu(C₂O₄)(HCOO)]n, studied between 180 K and 280 K, showed positive thermal expansion (PTE) along the b and c axes, while exhibiting slight negative thermal expansion (NTE) along the a-axis. qu.edu.iq This demonstrates that temperature changes can induce varied dimensional responses along different directions within the crystal lattice.

These examples highlight the dynamic nature of the crystal structures of dysprosium formate analogues, where temperature can serve as a stimulus to reversibly or irreversibly alter their solid-state structures and, consequently, their physical properties.

Data Tables

Table 1: Representative Crystallographic Data for a Dysprosium Formate Analogue at Different Temperatures. chinesechemsoc.org Complex: [(C₂H₅)₂NH₂]₃[DyL₃]·DEF·H₂O (L = 4-chloro-2,6-pyridinedicarboxylate)

| Parameter | 300 K | 80 K |

| Crystal System | Trigonal | Trigonal |

| Space Group | P3₂21 | P3₂ |

| a (Å) | 16.51 | 16.27 |

| b (Å) | 16.51 | 16.27 |

| c (Å) | 17.65 | 17.54 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 120 | 120 |

| Volume (ų) | 4171.8 | 4022.9 |

Table 2: Temperature-Induced Phase Transition in a Dysprosium Complex. nih.gov Complex: [DyIII(SCN)₃(depma)₂(4-hpy)₂]

| Temperature | Crystal System | Space Group | Key Structural Feature |

| 300 K | Monoclinic | P2₁/c | Disordered 4-hpy and SCN⁻ ligands |

| 193 K | Triclinic | P1̅ | Ordered 4-hpy ligands, lowered symmetry |

Magnetic Properties and Phenomena in Dysprosium Formate Systems

Static Magnetic Susceptibility Studies

The product of the molar magnetic susceptibility (χM) and temperature (T) is a crucial parameter in the analysis of the magnetic behavior of dysprosium formate (B1220265) complexes. At room temperature, the experimental χMT value for a single dysprosium(III) ion is typically in close agreement with the theoretical value of 14.17 cm³ K mol⁻¹, calculated for a free Dy(III) ion with a ⁶H₁₅/₂ ground state. nih.govnih.gov

As the temperature is lowered, the χMT product for dysprosium formate systems generally exhibits a gradual decrease. researchgate.net This decline is primarily attributed to the thermal depopulation of the excited Stark sublevels of the Dy(III) ion, which are split by the crystal field environment created by the formate ligands. researchgate.net Additionally, the presence of weak antiferromagnetic interactions between adjacent dysprosium(III) ions can also contribute to the observed decrease in the χMT value upon cooling. kit.edunih.gov

| Compound Type | Room Temperature χMT (cm³ K mol⁻¹) | Low Temperature Behavior of χMT | Primary Reason for Decrease |

|---|---|---|---|

| Mononuclear Dy(III) Complex | ~13.86 - 14.62 | Gradual decrease upon cooling | Crystal field splitting of ⁶H₁₅/₂ ground state |

| Polynuclear Dy(III) Formate System | ~14.17 (per Dy ion) | Gradual decrease upon cooling | Crystal field effects and/or weak antiferromagnetic coupling |

In polynuclear dysprosium formate systems, the magnetic interactions between the dysprosium(III) ions, mediated by the formate ligands, can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment). The nature of this coupling is highly dependent on the coordination geometry and the bridging mode of the formate ligands.

Dynamic Magnetic Relaxation Studies and Single-Molecule Magnet (SMM) Behavior

Dynamic, or alternating current (AC), magnetic susceptibility measurements are employed to probe the slow magnetic relaxation dynamics that are characteristic of SMMs. These materials can retain their magnetization for a period of time after the removal of an external magnetic field, a property that makes them promising for applications in high-density information storage and quantum computing. researchgate.net

Many dysprosium formate and related complexes exhibit slow magnetic relaxation, a hallmark of SMM behavior. researchgate.netrsc.org This is typically observed as a frequency dependence in the out-of-phase (χ") component of the AC magnetic susceptibility. Under a zero DC applied field, some dysprosium(III) SMMs show slow relaxation, indicating that the magnetization reversal is slow enough to be observed within the AC frequency window. rsc.orgresearchgate.net

However, for many dysprosium-based SMMs, the quantum tunneling of magnetization (QTM) provides a rapid relaxation pathway at zero field, which can quench the SMM behavior. researcher.life The application of a small DC magnetic field can suppress this zero-field QTM, leading to the emergence or enhancement of slow magnetic relaxation. researcher.lifersc.org This field-induced SMM behavior is a common feature in dysprosium formate systems. nih.govresearcher.life

The slow magnetic relaxation in SMMs is governed by an effective energy barrier (Ueff) that the magnetic moment must overcome to reverse its orientation. nih.gov This barrier arises from the magnetic anisotropy of the dysprosium(III) ion. The relaxation rate often follows an Arrhenius law at higher temperatures, allowing for the determination of Ueff. nih.gov

Dysprosium-based SMMs are known for their large Ueff values, which can be on the order of hundreds to over a thousand Kelvin. researchgate.netrsc.orgnih.gov The magnitude of Ueff is highly sensitive to the coordination environment of the Dy(III) ion. A strong axial ligand field is generally required to maximize the magnetic anisotropy and thus the energy barrier. nih.gov

| Compound Class | Reported Ueff Range (K) | Key Influencing Factors |

|---|---|---|

| Dinuclear Dysprosium Complexes | 32 - 46 | Coordination geometry, bridging ligands |

| Mononuclear Dysprosium Complexes | Up to ~1000 | Ligand field strength and symmetry |

| Dysprosium Coordination Polymers | ~145 - 175 | Dimensionality and connectivity |

Quantum Tunneling of Magnetization (QTM) is a purely quantum mechanical process where the magnetization can reverse its direction by tunneling through the energy barrier rather than overcoming it thermally. chemrxiv.org This phenomenon is particularly prevalent in SMMs at low temperatures and can provide a fast relaxation pathway that limits the performance of the magnet. researchgate.net

In dysprosium(III) SMMs, QTM is often observed as a temperature-independent relaxation process at very low temperatures or as distinct steps in the magnetic hysteresis loops. rsc.orgnih.gov The rate of QTM can be influenced by several factors, including transverse magnetic fields, dipolar interactions between molecules, and hyperfine coupling with the nuclear spin of the dysprosium isotopes. nih.govchemrxiv.org Research has shown that even in isotopically pure samples with no nuclear spin and in magnetically dilute samples, zero-field QTM can persist, suggesting that molecular flexibility and vibrations may also play a significant role. rsc.orgnih.govchemrxiv.org The suppression of QTM is a major challenge in the design of high-performance SMMs. researcher.life

Magnetic Anisotropy and its Orientation in Dysprosium(III) Centers

Magnetic anisotropy in dysprosium(III) centers is a critical factor governing their magnetic behavior, particularly in single-molecule magnets (SMMs). This property refers to the directional dependence of the material's magnetic properties. In Dy(III) complexes, the large unquenched orbital angular momentum leads to a strong magnetic anisotropy. The ground state of the Dy(III) ion (⁶H₁₅/₂) is split by the crystal field environment, resulting in a ground-state Kramers doublet that is typically well-isolated. This doublet can be highly anisotropic, meaning the magnetic moment has a preferred orientation, known as the "easy axis" of magnetization.

The orientation of this magnetic easy axis is intrinsically linked to the coordination environment of the Dy(III) ion. Experimental techniques, such as angle-resolved magnetometry, have been employed to determine the orientation of these axes in various dysprosium complexes. nih.gov For instance, in certain dysprosium metallocene SMMs, the magnetic easy axes were found to be perpendicular to the equatorial plane formed by the dysprosium and bridging atoms. nih.gov However, deviations from this perpendicular orientation can occur due to interactions with other groups in the molecule. nih.gov

Theoretical models, including ab initio calculations and electrostatic models, have proven effective in predicting the orientation of the magnetic anisotropy axis. nih.govuoa.gr An intuitive electrostatic approach suggests that the orientation can be determined by minimizing the classical electrostatic energy, based solely on the X-ray crystal structure of the complex. uoa.granu.edu.au This method has successfully reproduced the anisotropy axes for numerous low-symmetry dysprosium(III) complexes. uoa.granu.edu.au The magnetic anisotropy of the Dy(III) ion is highly sensitive to the symmetry of its coordination sphere, and even subtle changes can significantly alter its magnetic properties. mdpi.com

| Complex Type | Anisotropy Axis Orientation | Method of Determination | Reference |

| Dinuclear Dysprosium Metallocene | Perpendicular to the equatorial plane | Experimental (Angle-Resolved Magnetometry) | nih.gov |

| Low-Symmetry Monomeric Dy(III) | Varies with coordination geometry | Theoretical (Ab initio calculations) & Experimental | nih.gov |

| Dysprosium/DOTA Complex | Determined by coordination environment | Theoretical (CASSCF calculations) & Experimental |

This table presents examples of determined magnetic anisotropy axis orientations in different Dysprosium(III) complexes.

Ligand Field Theory and its Influence on Dysprosium Magnetism

Ligand Field Theory (LFT) is fundamental to understanding the magnetic properties of lanthanide complexes, including those of dysprosium(III). wikipedia.org LFT describes how the interaction between the metal ion's orbitals and the ligands' orbitals lifts the degeneracy of the electronic states. wikipedia.org For lanthanides, the 4f electrons are well-shielded by the outer 5s and 5p electrons, meaning the ligand field acts as a perturbation on the strong spin-orbit coupling. acs.org

The ligand field created by the formate ligands surrounding the Dy(III) ion splits the 2J+1 degenerate levels of the ground state (⁶H₁₅/₂). acs.orgworktribe.com The nature and magnitude of this splitting are determined by several factors, including:

The geometry of the coordination polyhedron. acs.org

The nature and polarizability of the ligand donor atoms (in this case, the oxygen atoms of the formate groups). acs.orgworktribe.com

Correlation between Coordination Geometry and Magnetic Anisotropy

A strong correlation exists between the coordination geometry of the Dy(III) ion and the resulting magnetic anisotropy. The inherent magnetism of Dy(III) ions is exceptionally sensitive to the local coordination environment. nih.govfrontiersin.org The number of coordinating atoms (coordination number) and their spatial arrangement define the symmetry and strength of the ligand field, which in turn dictates the anisotropy. mdpi.comnih.gov

Research has shown that specific geometries can enhance magnetic anisotropy. For example, creating a coordination environment with a strong axial character, such as a pseudo-linear arrangement, can induce a large crystal field splitting and, consequently, strong axial magnetic anisotropy. nih.gov Conversely, equatorial interactions can sometimes lead to deviations in the orientation of the magnetic easy axis. nih.gov In many dysprosium coordination polymers, the Dy(III) center adopts an eight-coordinate [DyO₈] geometry, which can often be described as a twisted square antiprism or another distorted polyhedron. nih.govfrontiersin.org The precise angles and bond lengths within this coordination sphere are critical. Even small distortions from an ideal symmetry can have a profound impact on the electronic structure and the resulting magnetic properties. mdpi.com

The relationship is so pronounced that researchers aim to control the magnetic properties of Dy(III) complexes by rationally designing the coordination sphere. mdpi.com By selecting ligands that enforce a specific geometry, it is possible to tune the magnetic anisotropy and enhance properties like the energy barrier for magnetization reversal in SMMs. nih.gov

| Coordination Geometry | Symmetry (Idealized) | Effect on Magnetic Anisotropy | Reference |

| Octa-coordination | Twisted Square Antiprism (D₄d) | Sensitive to twist angles and distortions, influences slow relaxation | nih.govfrontiersin.org |

| Triangular Dodecahedral | C₂v | Can support high energy barriers with a strong axial ligand | nih.gov |

| Capped Square Antiprism | C₄v | Can lead to well-defined uniaxial anisotropy | |

| Low-Symmetry Environments | C₁ | Anisotropy is complex but can be predicted with theoretical models | nih.gov |

This table illustrates the relationship between different coordination geometries around the Dy(III) ion and the resulting magnetic anisotropy.

Magnetodielectric Effects in Dysprosium Formate Perovskite-like Materials

Materials that exhibit a magnetodielectric (MD) effect, where the dielectric properties can be tuned by an applied magnetic field, are of significant interest for next-generation electronic devices. nih.govcas.cn While much research has focused on inorganic oxides like perovskites, molecular materials containing lanthanide ions are emerging as promising alternatives. nih.govsemanticscholar.orgmdpi.com The observation of the MD effect in a single-crystal sample of a dysprosium-based SMM demonstrated the potential of molecular systems. nih.govcas.cn

In a perovskite-like metal-organic framework structure, which dysprosium triformate can adopt, the coupling between the magnetic moments of the Dy(III) ions and the dielectric properties of the lattice can manifest. The MD effect is quantified by the magnetodielectric coefficient, which measures the percentage change in the dielectric constant under a magnetic field. mdpi.com In one reported Dy-based SMM, the dielectric constant was observed to increase with an increasing magnetic field, indicating a positive MD effect. cas.cn The effect is generally linked to an intrinsic coupling mechanism rather than extrinsic factors like magnetoresistance combined with the Maxwell-Wagner effect. mdpi.com Analysis of the MD effect in triangular dysprosium clusters suggests it is closely related to the magnetic interactions between the Dy³⁺ ions and the strong spin-lattice coupling. nih.gov

Spin-Lattice Coupling Phenomena

The underlying mechanism for the magnetodielectric effect in many dysprosium-based materials is spin-lattice coupling. nih.govcas.cnnih.gov This phenomenon describes the interaction between the magnetic spin states of the Dy(III) ions and the vibrational modes of the crystal lattice (phonons). mpie.de In essence, a change in the magnetic state of the ion can induce a physical distortion in the lattice, and conversely, a change in the lattice structure can affect the magnetic properties. aps.org

When an external magnetic field is applied, it influences the alignment of the magnetic moments of the Dy(III) ions. Due to spin-lattice coupling, this change in the magnetic subsystem is transferred to the crystal lattice, potentially altering its structure slightly and thereby changing its dielectric permittivity. nih.govcas.cn This coupling is intrinsic to the Dy(III) ion within the crystal. nih.gov The study of spin-lattice coupling often requires advanced methods that consider both spin and lattice degrees of freedom simultaneously, for example, by combining atomistic spin dynamics with ab initio molecular dynamics. mpie.de The presence of this coupling is a key indicator of potential magnetodielectric behavior in dysprosium formate and related materials. nih.gov

Theoretical and Computational Studies of Dysprosium Triformate

Ab Initio Calculations of Electronic Structure and Magnetic Anisotropy

Ab initio calculations, which are based on quantum mechanics from first principles without extensive reliance on experimental parameters, are fundamental to understanding the properties of dysprosium-containing compounds. These calculations have been instrumental in rationalizing the electronic structure and, crucially, the strong magnetic anisotropy that is characteristic of the Dysprosium(III) ion. frontiersin.orgnih.gov

Research has shown that for dysprosium complexes, the ground state is typically a well-defined doublet with a large angular momentum quantum number, which is the source of the magnetic anisotropy. nih.gov Ab initio studies consistently confirm the Ising-type nature of this anisotropy in various Dy(III) complexes. frontiersin.org The calculations can determine the orientation of the main magnetic axis within the molecule's crystal structure. frontiersin.orgresearchgate.net For instance, in a dinuclear dysprosium complex bridged by a triad, calculations showed the main anisotropy axes were perpendicular to the co-planar arrangement of the bridging ligands. frontiersin.org

In a one-dimensional compound where dinuclear dysprosium units were linked by formate (B1220265) anions, ab initio calculations were combined with magnetic studies. acs.org This combined approach indicated that the superior single-molecule magnet (SMM) performance was related to the unique molecular geometry and the nature of the magnetic interactions between the Dy(III) ions. acs.org These theoretical approaches have proven to be highly predictive for complex systems containing rare-earth ions, even in environments with low symmetry. researchgate.net By analyzing the crystal field, these calculations can predict the splitting of the electronic energy levels. frontiersin.orgsemanticscholar.org

| Computational Finding | Significance in Dysprosium Complexes | Source |

| Ground State Character | The ground state of Dy(III) is typically a doublet with mJ = ±15/2, leading to strong magnetic anisotropy. | nih.gov |

| Anisotropy Type | Calculations confirm a strong Ising-type magnetic anisotropy for the Dy(III) ions. | frontiersin.org |

| Magnetic Axis Orientation | The orientation of the main magnetic axis can be accurately predicted, which is crucial for understanding SMM behavior. | frontiersin.orgresearchgate.net |

| Structure-Property Correlation | Theoretical models link the unique molecular geometry, such as in formate-linked chains, to enhanced magnetic properties. | acs.org |

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It is a popular method in materials science and computational chemistry for calculating the structural and electronic properties of materials. wikipedia.orgajol.info

In the context of dysprosium triformate, DFT can be employed to determine its ground-state electronic structure. wikipedia.org The method allows for geometry optimization, where the most stable arrangement of atoms in the crystal lattice is calculated. This is essential for obtaining an accurate structural model before performing more complex calculations of magnetic properties.

DFT calculations can also provide insights into the electronic properties by computing the density of states (DOS) and partial density of states (PDOS). ajol.info This analysis reveals the contributions of different atomic orbitals to the electronic bands, helping to characterize the material as a semiconductor or insulator and to understand its electronic behavior. ajol.info While DFT has limitations in describing the strongly correlated 4f electrons in lanthanides and the resulting magnetic anisotropy, it serves as a crucial starting point for structural analysis and can be combined with other methods for a more complete picture. wikipedia.orgresearcher.life

Multi-Configurational Quantum Chemistry Methods (e.g., SA-CASSCF/SI-SO) for Magnetic Property Prediction

Due to the complex interplay of strong electronic correlation and significant relativistic effects in the 4f electrons of lanthanides, single-reference methods like DFT are often insufficient for accurately predicting magnetic properties. arxiv.org Multi-configurational quantum chemistry methods are the preferred approach for these systems. arxiv.orgwiley.com

The state-averaged complete active space self-consistent field (SA-CASSCF) method is a powerful technique for obtaining a correct description of the electronic states. frontiersin.orgacs.org For Dy(III), the active space typically consists of the nine 4f electrons within the seven 4f orbitals, denoted as CAS(9,7)SCF. frontiersin.org This is followed by calculations that introduce spin-orbit coupling (SOC), which is extremely large in heavy elements like dysprosium and is the primary origin of the large magnetic anisotropy. frontiersin.orgarxiv.org The RASSI-SO (Restricted Active Space State Interaction with Spin-Orbit coupling) method is commonly used to mix the calculated CASSCF wavefunctions through the spin-orbit Hamiltonian. frontiersin.org

This SA-CASSCF/SI-SO approach allows for the direct calculation of the electronic energy levels (Kramers doublets) of the ground state multiplet, their g-tensor components, and the composition of their wavefunctions. frontiersin.org These calculations can rationalize and predict SMM behavior by determining the energy gap between the ground and first excited states, which correlates to the thermal barrier for magnetization reversal. frontiersin.org For example, in one study, the calculated energy gaps between the ground and first excited doublet states for different Dy(III) centers ranged from 96.4 to 146 cm⁻¹. frontiersin.org Such methods have been shown to successfully rationalize the magnetic properties of various dysprosium-based single-molecule magnets. frontiersin.orgnih.govnih.gov

| Calculated Parameter | Description | Relevance to Magnetism | Source |

| Kramers Doublets | The energy levels of the Dy(III) ion split by the crystal field and spin-orbit coupling. | The energy separation between the ground and excited doublets defines the barrier to magnetization reversal (Ueff). | frontiersin.orgacs.org |

| g-Tensors | A set of values (gx, gy, gz) that describe the magnetic moment of each Kramers doublet. | A highly axial g-tensor (gx, gy ≈ 0; gz ≈ 20) is the hallmark of an ideal SMM, as it suppresses quantum tunneling of magnetization. | frontiersin.org |

| Wavefunction Composition | The description of each electronic state in terms of its constituent angular momentum components (MJ). | High purity of the ground state (e.g., mostly MJ = ±15/2) is desirable for strong magnetic anisotropy. | frontiersin.org |

Molecular Dynamics Simulations of Dysprosium Formate Crystal Dynamics

Molecular dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the structural, dynamical, and thermodynamic properties of materials, including crystalline solids. mdpi.comscholaris.ca

For a crystalline material like this compound, MD simulations can be used to investigate its crystal dynamics. This involves simulating the vibrations of the dysprosium, formate, and any other constituent ions or molecules around their equilibrium positions in the crystal lattice. matsci.org Such simulations require an accurate force field, which defines the potential energy of the system as a function of its atomic coordinates.

Studying the crystal dynamics can provide insight into the stability of the framework, its thermal expansion, and the coupling between the lattice vibrations (phonons) and the magnetic properties of the Dy(III) ions. While quantum chemical calculations focus on the electronic properties of a single molecule or a small cluster, MD simulations can model a much larger system under periodic boundary conditions, effectively simulating the bulk crystal. nih.gov This allows for the investigation of collective phenomena and the influence of the crystal environment on the properties of the individual dysprosium centers.

Advanced Applications and Functionalization of Dysprosium Triformate Derived Materials

Catalytic Applications of Dysprosium Metal-Organic Frameworks

Dysprosium-based metal-organic frameworks (MOFs), constructed using formate (B1220265) linkers or derived from dysprosium triformate, exhibit significant potential in heterogeneous catalysis. Their high porosity, tunable structures, and exposed metal sites make them excellent candidates for various catalytic reactions. rsc.org

Dysprosium-organic frameworks can serve as effective heterogeneous Lewis acid catalysts. The Dy(III) centers within the framework act as accessible Lewis acid sites, which are capable of activating electrophiles. nanochemres.org

A notable application is in the oxidation of sulfides. In one study, a dysprosium-organic framework was synthesized and employed as a catalyst for the sulfoxidation reaction. The framework's active Dy(III) metal sites facilitate the reaction, likely through a peroxo species, leading to the near-quantitative conversion of sulfide (B99878) to sulfoxide. nanochemres.org A key advantage of this heterogeneous catalyst is its stability; the framework remains intact after the catalytic reaction, allowing for potential reuse. nanochemres.org

Table 1: Lewis Acid Catalysis by Dysprosium-Organic Framework

| Reactant | Product | Catalyst Performance | Source |

|---|

Metal-organic frameworks are emerging as a promising class of electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. nih.govmdpi.com The efficiency of MOF-based catalysts stems from their tunable compositions and diverse structures. nih.gov While pristine MOFs can be active, they are often used as precursors to derive highly active carbon-based materials with well-dispersed metal sites. repec.org

In the context of dysprosium-derived materials, doping transition metal-based MOFs with rare-earth elements like dysprosium can modulate the surface-active electron density of the primary metal sites. This modification of electronic structure can profoundly improve electrocatalytic performance. For the related oxygen evolution reaction (OER), a dysprosium-doped Fe-MOF demonstrated superior activity compared to the noble metal catalyst RuO2, showcasing the potential of rare-earth doping in designing advanced electrocatalysts. researchgate.net This principle suggests a promising avenue for developing dysprosium-containing materials for the oxygen reduction reaction.

Dysprosium-based MOFs have demonstrated significant promise as photocatalysts for the degradation of organic pollutants in wastewater. researchgate.netnih.gov These materials can behave like semiconductors, absorbing light to generate electron-hole pairs that produce reactive oxygen species (ROS) for breaking down contaminants. kyushu-u.ac.jpbucea.edu.cn

A 3D supramolecular dysprosium-MOF, synthesized hydrothermally, was shown to be an effective photocatalyst for the degradation of methylene (B1212753) blue, a common industrial dye. researchgate.netnih.gov This Dy-MOF possesses a band gap of 3.11 eV, making it suitable for photocatalytic applications under visible light. researchgate.netnih.gov The degradation process involves the generation of holes in the valence band upon light exposure, which act as strong oxidants. nih.gov The efficiency of this process can be markedly enhanced by the addition of hydrogen peroxide, which initiates an advanced oxidation process (AOP) and suppresses the recombination of electron-hole pairs, leading to a higher rate of pollutant degradation. nih.gov

Table 2: Photocatalytic Degradation of Methylene Blue using a Dy-MOF

| Parameter | Value/Observation | Source |

|---|---|---|

| Catalyst | 3D Supramolecular Dysprosium-MOF | researchgate.netnih.gov |

| Pollutant | Methylene Blue | researchgate.netnih.gov |

| Band Gap | 3.11 eV | researchgate.netnih.gov |

| Degradation Efficiency (without H₂O₂) | 58% in 50 minutes | nih.gov |

Single-Molecule Magnet Applications and Device Integration

The dysprosium(III) ion is a leading candidate for the construction of single-molecule magnets (SMMs) due to its significant magnetic anisotropy, which arises from its large and unquenched orbital angular momentum. frontiersin.orgresearchgate.net SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis, with potential applications in high-density data storage and quantum computing. researchgate.net

Coordination polymers and frameworks derived from this compound can create a specific crystal field environment around the Dy(III) ion, which is crucial for inducing SMM behavior. frontiersin.org The geometry and strength of this crystal field dictate the splitting of the ion's energy levels, giving rise to an energy barrier (Ueff) for the reversal of magnetization. researchgate.net Research has shown that various dysprosium coordination polymers exhibit field-induced slow relaxation of magnetization. For example, a two-dimensional Dy(III) coordination polymer was found to have an effective energy barrier of Ueff/kB = 35.3 K. frontiersin.org The design of dysprosium complexes with strong easy-axis magnetic anisotropy is a key strategy for developing high-performance SMMs. rsc.org

Ferroelectric and Multiferroic Properties in Dysprosium Formate Perovskite-like Structures

Hybrid organic-inorganic perovskites are a class of materials renowned for their diverse and tunable properties, including ferroelectricity and magnetism. chinesechemsoc.orgchinesechemsoc.org Dysprosium formate can be used to construct metal-organic frameworks with a perovskite-like ABX₃ structure, where the dysprosium ions are linked by formate anions. chinesechemsoc.org These materials can exhibit ferroelectricity, a property where a material has a spontaneous electric polarization that can be reversed by an external electric field.

A chiral dysprosium-based molecular material with a perovskite-like structure was synthesized and shown to undergo a temperature-dependent phase transition from a paraelectric to a ferroelectric state. chinesechemsoc.orgchinesechemsoc.org This transition was confirmed by dielectric measurements and optical second harmonic generation. chinesechemsoc.org Furthermore, these materials can exhibit multiferroic properties, where ferroelectric and magnetic ordering coexist. A clear magnetodielectric effect—a change in dielectric properties in response to a magnetic field—was observed in the dysprosium perovskite, attributed to the strong spin-lattice coupling of the Dy³⁺ ions. chinesechemsoc.orgchinesechemsoc.org The ability to control magnetic properties with an electric field, and vice versa, makes these multiferroic materials highly attractive for next-generation memory and sensor devices. aps.org

Precursor Roles in the Synthesis of Dysprosium Oxides and Nanoparticles

This compound and its derived MOFs are excellent precursors for the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles and microparticles with controlled morphology. nanochemres.org Thermal decomposition of these organometallic structures in air provides a template-based route to produce the target oxide.

Heating a dysprosium-organic framework at 650 °C leads to the formation of dysprosium oxide particles with a well-defined and uniform morphology. nanochemres.org This method offers a significant advantage over traditional solid-state synthesis routes, as the structure of the MOF precursor can dictate the size and shape of the resulting oxide particles. google.comresearchgate.net Dysprosium oxide nanoparticles are valuable in various applications, including as materials for magneto-optical data storage, in luminescent devices, and as neutron absorbers in nuclear reactor control rods. nanorh.com The use of this compound-derived precursors is a facile and effective strategy for producing these high-value nanoparticles. researchgate.net

Potential in Gas Storage and Separation within Formate-Bridged Frameworks

Metal-organic frameworks (MOFs) are widely investigated for gas storage and separation due to their high porosity and tunable structures. Formate-based frameworks, in particular, have been studied with various metals like magnesium and aluminum for the storage of gases such as methane (B114726) and hydrogen. These frameworks exhibit porous structures capable of adsorbing gas molecules.

Luminescent Materials for Solid-State Lighting Applications

This compound-derived materials have shown significant promise as luminescent materials, a critical component in the advancement of solid-state lighting (SSL) technologies. The characteristic emissions of the trivalent dysprosium (Dy³⁺) ion, particularly its transitions from the ⁴F₉/₂ excited state to various lower energy levels, produce luminescence in the visible spectrum, which is highly desirable for lighting applications.

Research has been conducted on novel luminescent MOFs based on dysprosium and formate, specifically [(CH₃)₂NH₂][Dy(HCOO)₄] and [N₂H₅][Dy(HCOO)₄]. rsc.org These compounds exhibit the characteristic emission of Dy³⁺ ions despite the high concentration of dysprosium, which can often lead to concentration quenching in other materials. rsc.org The luminescence stems from f-f electronic transitions of the Dy³⁺ ion, which are less influenced by the host matrix compared to other types of luminescent centers.

The emission spectra of these dysprosium formate frameworks show distinct bands corresponding to specific electronic transitions. The most prominent of these are typically a blue emission and a strong yellow emission. The combination of these emissions can result in white light, making dysprosium-based phosphors single-component candidates for white light-emitting diodes (WLEDs).

Detailed optical studies on compounds like [(CH₃)₂NH₂][Dy(HCOO)₄] and [N₂H₅][Dy(HCOO)₄] have quantified their luminescent properties. The radiative decay times for the ⁴F₉/₂ → ⁶H₁₃/₂ transition were found to be significantly long, a characteristic that is beneficial for efficient light emission. rsc.org

Table 1: Luminescence Decay Times for Dysprosium Formate MOFs

| Compound | Radiative Decay Time (τ) |

|---|---|

| [(CH₃)₂NH₂][Dy(HCOO)₄] | 57 µs |

Data sourced from a study on novel luminescent polar dysprosium metal-organic frameworks. rsc.org

Furthermore, Judd-Ofelt analysis, a theoretical tool used to model the intensities of electronic transitions within the 4f configuration of rare-earth ions, has been applied to these dysprosium formate frameworks. This analysis provides insight into the local environment of the Dy³⁺ ion and helps to predict important optical parameters.

Table 2: Judd-Ofelt Intensity Parameters for [N₂H₅][Dy(HCOO)₄]

| Parameter | Value (x 10⁻²⁰ cm²) |

|---|---|

| Ω₂ | 1.13 |

| Ω₄ | 1.25 |

Data derived from Judd-Ofelt analysis of the optical absorption spectrum. rsc.org

These parameters are crucial for calculating other optical properties such as spontaneous emission probabilities and branching ratios, which in turn determine the potential efficiency and color quality of the material in a solid-state lighting device. The favorable luminescent characteristics of these dysprosium formate frameworks underscore their potential for creating efficient and high-quality phosphors for the next generation of solid-state lighting.

Future Directions and Emerging Research Avenues

Rational Design of High-Performance Dysprosium Formate-Based SMMs

The rational design of SMMs aims to precisely control their magnetic properties by tailoring their molecular structure. For dysprosium formate-based systems, the primary goal is to enhance the effective energy barrier for magnetization reversal (Ueff) and the magnetic blocking temperature (TB), the temperature below which the material retains its magnetization. wikipedia.orgnih.gov Future research will focus on a deeper understanding of the structure-property relationships to create high-performance SMMs.

Key strategies for the rational design include:

Maximizing Magnetic Anisotropy: The performance of a dysprosium-based SMM is fundamentally linked to its large magnetic anisotropy. This is achieved by controlling the ligand field around the Dy(III) ion. The design should favor an axial ligand field that stabilizes the ground state with the highest projection of the total angular momentum (mJ).

Suppressing Quantum Tunneling of Magnetization (QTM): QTM is a phenomenon that provides a non-thermal pathway for magnetization relaxation, effectively short-circuiting the energy barrier. ufl.edu Designing complexes with high axial symmetry (e.g., D4d) can help minimize QTM and enhance SMM performance. nih.gov

Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF) methods, are indispensable tools in this endeavor. They allow researchers to predict how changes in the coordination environment will affect the electronic structure and magnetic anisotropy of the Dy(III) center, guiding synthetic efforts.

| Design Strategy | Objective | Key Parameters to Control |

| Ligand Field Engineering | Maximize axial magnetic anisotropy | Ligand donor strength, steric bulk, geometry |

| Symmetry Control | Suppress Quantum Tunneling of Magnetization (QTM) | Coordination number, ligand architecture |

| Magnetic Dilution | Minimize intermolecular interactions and QTM | Doping with diamagnetic ions (e.g., Y³⁺) |

| Enhancing Exchange Coupling | Increase energy barrier in polynuclear systems | Choice of bridging ligands |

Exploration of Novel Coordination Geometries and Ligand Architectures

The formate (B1220265) ligand, while simple, provides a versatile platform. However, the future of dysprosium formate SMMs lies in moving beyond the pure triformate system by exploring novel coordination geometries and more complex ligand architectures. Lanthanide ions are known for their high and flexible coordination numbers, typically ranging from 6 to 12, which allows for a wide variety of structural possibilities. rsc.orgrsc.org

Future research avenues include:

Mixed-Ligand Systems: Introducing ancillary or co-ligands in addition to formate can strategically modify the coordination sphere of the Dy(III) ion. rsc.org These ligands can be used to enforce a specific coordination geometry that is known to be favorable for SMM behavior, such as a square antiprism or a capped trigonal prism. nih.gov For instance, bulky organic ligands can be used to protect the Dy(III) ion and create a more isolated magnetic center.

Polytopic and Functional Ligands: The use of polytopic organic linkers can lead to the formation of higher-dimensional coordination polymers with unique network topologies. researchgate.netmdpi.com Incorporating functional groups into these ligands could introduce additional properties, such as luminescence or redox activity, leading to multifunctional materials. researchgate.netrsc.org Aromatic multicarboxylic acids are a class of ligands that have been extensively used to build robust frameworks with interesting properties. mdpi.com

Biomass-Derived Ligands: An emerging area is the use of ligands derived from renewable biomass. This approach aligns with the principles of green chemistry and could lead to new, sustainable dysprosium coordination polymers with novel structures and properties.

By systematically varying the ligands, researchers can fine-tune the crystal field environment of the dysprosium ion, directly impacting the energy levels of the f-orbitals and, consequently, the magnetic anisotropy.

Multiscale Modeling Approaches for Predicting Dysprosium Formate Behavior

Computational modeling is a critical partner to experimental synthesis and characterization. Future research will increasingly rely on sophisticated, multiscale modeling approaches to predict the behavior of dysprosium formate materials from the molecular to the bulk scale.

Ab Initio Calculations: At the molecular level, high-level quantum chemistry methods like CASSCF combined with routines to account for spin-orbit coupling (e.g., RASSI-SO) will continue to be essential. These calculations provide deep insights into the electronic structure, the nature of the magnetic anisotropy, and the energy barrier (Ueff). They can be used to screen potential ligand modifications before attempting complex syntheses.

Density Functional Theory (DFT): While traditionally challenging for lanthanide systems due to the nature of f-electrons, advances in DFT methods (DFT+U) are making it a more viable tool for predicting structural and electronic properties of larger systems, such as extended coordination polymers. utexas.edu

Molecular Dynamics (MD) and Monte Carlo Simulations: To understand the bulk properties and the dynamics of the magnetic relaxation processes, classical simulation techniques will be employed. MD simulations can shed light on the role of lattice vibrations (phonons) in mediating magnetic relaxation, a key factor limiting SMM performance at higher temperatures. Monte Carlo methods can be used to simulate the magnetic behavior of extended arrays of SMMs.

The ultimate goal is to develop a predictive framework where the magnetic behavior of a dysprosium formate-based material can be accurately forecasted based on its atomic structure, accelerating the discovery of new high-performance SMMs.

| Modeling Technique | Scale | Predicted Properties |

| Ab Initio (CASSCF, etc.) | Molecular | Electronic structure, magnetic anisotropy, Ueff, g-tensors |

| Density Functional Theory (DFT) | Molecular / Periodic | Optimized geometries, electronic band structure, bonding analysis |

| Molecular Dynamics (MD) | Nanoscale | Vibrational modes, spin-phonon coupling, thermal stability |

| Monte Carlo (MC) | Bulk | Magnetic hysteresis, relaxation dynamics, phase transitions |

In Situ Spectroscopic Studies of Dysprosium Formate Reaction Mechanisms

A significant challenge in synthesizing coordination polymers like dysprosium triformate is controlling the crystallization process to obtain materials with desired properties and phase purity. Most characterization is performed ex situ on the final product. Future research will increasingly utilize in situ and operando spectroscopic techniques to monitor the synthesis process in real time. wikipedia.org This provides a "motion picture" of the material's formation, revealing reaction kinetics, intermediate species, and transformation pathways. whiterose.ac.uk

Promising techniques include:

In Situ X-ray Diffraction (XRD) and Scattering (SAXS): Using synchrotron radiation, it is possible to follow the evolution of crystalline phases during synthesis. nih.gov Powder XRD (PXRD) can track the formation of the desired dysprosium formate phase, while Small-Angle X-ray Scattering (SAXS) can provide information on the initial stages of nucleation and particle growth in solution. rsc.org

In Situ X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can probe the local coordination environment and oxidation state of the dysprosium ions during the reaction. aps.org Time-resolved dispersive XAS setups can achieve high temporal resolution, making it possible to capture fleeting intermediate species. birmingham.ac.ukkobv.de

In Situ Raman and IR Spectroscopy: These vibrational spectroscopy techniques are sensitive to the coordination of the formate ligands to the dysprosium center. researchgate.net They can be used to monitor the consumption of reactants and the formation of metal-ligand bonds in real-time, both in solution and solid states.